molecular formula C17H13NO4 B13679702 5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid

Cat. No.: B13679702
M. Wt: 295.29 g/mol
InChI Key: HSOQQWAPIUBKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C17H13NO4. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenoxybenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its phenoxyphenyl group contributes to its lipophilicity and potential interactions with biological membranes, making it a valuable compound in various research applications .

Biological Activity

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid is an emerging compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the isoxazole class, characterized by a five-membered ring containing nitrogen and oxygen. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

This compound exhibits significant binding affinity to enzymes and receptors, which can alter their activity and lead to various biological effects. The compound's ability to interact with biomolecules facilitates its role in biochemical reactions, influencing cell signaling pathways and gene expression.

Cellular Effects

Research indicates that this compound affects various cellular processes:

  • Cell Growth Inhibition : Studies have shown that isoxazole derivatives can inhibit the growth of cancer cells. For instance, certain derivatives have demonstrated cytotoxic effects on human promyelocytic leukemia cell lines, with IC50 values ranging from 86 to 755 μM .
  • Apoptosis Induction : In experiments involving HL-60 cells, isoxazole derivatives altered the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1. Isoxazole (3) decreased Bcl-2 expression while increasing p21 levels, suggesting a mechanism involving both apoptosis promotion and cell cycle arrest .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : The compound can bind to active sites on enzymes, leading to either inhibition or activation. This modulation can significantly impact metabolic pathways within cells.
  • Gene Expression Regulation : By influencing transcription factors and other regulatory proteins, the compound can alter the expression levels of genes involved in cell cycle regulation and apoptosis .

Case Studies and Experimental Findings

Several studies highlight the biological activity of isoxazole derivatives:

StudyFindings
The compound exhibited significant enzyme binding activity, influencing metabolic pathways.
Demonstrated cytotoxicity in leukemia cell lines with specific alterations in gene expression related to apoptosis.
Showed potential as an anticancer agent through its ability to modulate cellular signaling pathways.

Applications in Research

This compound is being investigated for various applications:

  • Anticancer Research : Its ability to induce apoptosis and inhibit cell growth positions it as a promising candidate for cancer therapy.
  • Antimicrobial Activity : Isoxazoles have been noted for their antimicrobial properties, suggesting potential applications in treating infections .

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

5-methyl-3-(3-phenoxyphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C17H13NO4/c1-11-15(17(19)20)16(18-22-11)12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-10H,1H3,(H,19,20)

InChI Key

HSOQQWAPIUBKCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.